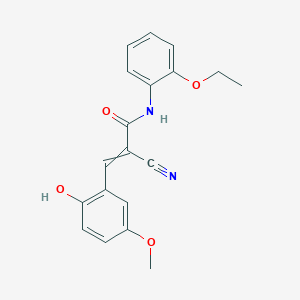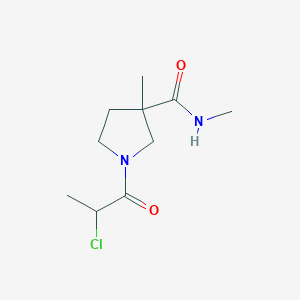
1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide” is a derivative of pyrrolidine, which is a cyclic secondary amine . It has a 2-chloropropanoyl group attached to one of the nitrogen atoms and a carboxamide group attached to the 3-position of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered ring (pyrrolidine) with a 2-chloropropanoyl group and a carboxamide group attached. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound contains an amide group, which could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The chlorine atom might also be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a relatively high boiling point due to the presence of the polar amide group . Its solubility in water would depend on the balance between its polar (amide) and nonpolar (pyrrolidine ring) parts .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7(11)8(14)13-5-4-10(2,6-13)9(15)12-3/h7H,4-6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGBSJETCRHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(C)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)-N,3-dimethylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
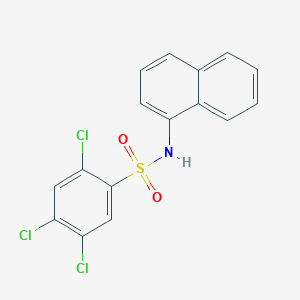


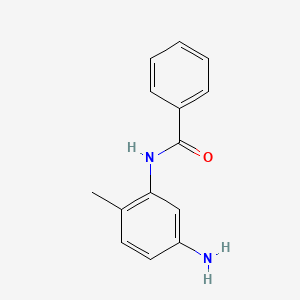
![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)


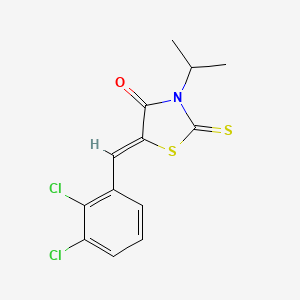
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)
